molecular formula C17H23N3O2 B2390202 N'-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide CAS No. 478064-43-6

N'-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide

Cat. No.: B2390202
CAS No.: 478064-43-6
M. Wt: 301.39
InChI Key: HIGGCWVKQQBAHF-UHFFFAOYSA-N
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Description

N’-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide is a chemical compound with the molecular formula C17H23N3O2 It is known for its unique structure, which includes a cyclopropane ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide typically involves the reaction of 1-benzyl-4-piperidone with cyclopropanecarbohydrazide under specific conditions. The process generally includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

N’-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-piperidone: A precursor in the synthesis of N’-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide.

    Cyclopropanecarbohydrazide: Another precursor used in the synthesis process.

    1-benzyl-4-piperidone hydrazone: An intermediate formed during the synthesis.

Uniqueness

N’-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide is unique due to its combination of a cyclopropane ring and a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-benzyl-N'-(cyclopropanecarbonyl)piperidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c21-16(14-6-7-14)18-19-17(22)15-8-10-20(11-9-15)12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGGCWVKQQBAHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NNC(=O)C2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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